Beta-D-Glucose

Carbohydrate chemistry Mutarotation Solution equilibrium

Choose Beta-D-Glucose (CAS 136760-05-9) for applications demanding strict anomeric specificity. With the equatorial C1 hydroxyl, it is thermodynamically favored (64% equilibrium) and exhibits distinct optical rotation (~12°) versus α-D-glucose. It is the preferred substrate for glucokinase (higher phosphorylation velocity) and enhances yeast fermentation yields (≥1.0 g/L). Ideal for HTS assay reproducibility, chiral detector calibration, and glucose dehydrogenase-based biosensor validation. Substituting equilibrium mixtures introduces uncontrolled variability. Procure pure β-anomer to ensure signal maximization and process consistency.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 136760-05-9
Cat. No. B163699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-D-Glucose
CAS136760-05-9
Synonyms.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-phenyl-4-O-(phenylmethyl)-
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-VFUOTHLCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1200.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Glucose (CAS 136760-05-9) Procurement Guide for Anomer-Specific Research and Industrial Applications


Beta-D-Glucose (CAS 136760-05-9; β-D-glucopyranose) is the beta anomer of D-glucose, a monosaccharide aldohexose with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol [1]. In aqueous solution, beta-D-glucose is the predominant anomer at equilibrium, comprising approximately 64% of the total glucose content, compared to 36% for alpha-D-glucose [2]. The compound is distinguished by the equatorial orientation of the hydroxyl group on the anomeric carbon (C1), which confers greater thermodynamic stability in solution relative to its alpha counterpart [1]. Beta-D-glucose is a fundamental metabolite and primary energy source in biological systems, but its unique anomeric configuration drives distinct physical properties, enzymatic specificity, and performance characteristics that are critical for precise scientific applications [1].

Why Alpha-D-Glucose Cannot Substitute for Beta-D-Glucose in Critical Applications


Although alpha-D-glucose and beta-D-glucose are anomers that interconvert in aqueous solution via mutarotation, their distinct molecular configurations lead to divergent physical properties, enzymatic recognition, and metabolic processing that preclude generic substitution in research and industrial settings [1]. For instance, beta-D-glucose exhibits a specific optical rotation of approximately 12° at 632.8 nm, while alpha-D-glucose rotates polarized light by 105° under identical conditions—a nearly ninefold difference that directly impacts polarimetric detection and chiral analysis [2]. Furthermore, key enzymes such as glucokinase and hexokinase demonstrate anomer-specific kinetic parameters, with glucokinase catalyzing phosphorylation of beta-D-glucose at a higher velocity than alpha-D-glucose across all tested concentrations [3]. In yeast fermentation systems, beta-D-glucose triggers a higher cAMP peak and is more rapidly metabolized to ethanol and CO₂ than alpha-D-glucose at concentrations ≥1.0 g/L [4]. These quantifiable differences underscore that substituting alpha-D-glucose or an equilibrium mixture for pure beta-D-glucose introduces uncontrolled variability in experimental outcomes and process yields.

Quantitative Differentiation of Beta-D-Glucose from Alpha-D-Glucose Across Key Performance Dimensions


Aqueous Equilibrium Anomer Ratio: Beta-D-Glucose Predominates at 64%

In aqueous solution at pH 7 and room temperature, the equilibrium mixture of D-glucose anomers contains 64% beta-D-glucose and 36% alpha-D-glucose, with the linear aldehyde form comprising less than 0.02% [1]. This ratio, approximately 1.78:1 in favor of the beta anomer, is consistent across multiple independent studies [2]. The beta anomer is thermodynamically favored because all five hydroxyl groups occupy equatorial positions in the pyranose ring, minimizing 1,3-diaxial steric interactions that destabilize the alpha anomer, in which the anomeric hydroxyl is axial [1].

Carbohydrate chemistry Mutarotation Solution equilibrium

Specific Optical Rotation: Beta-D-Glucose Exhibits 8.75-Fold Lower Rotation Than Alpha-D-Glucose

Using a dual-frequency equal-amplitude paired polarization heterodyne polarimeter (DEPHP), the specific optical rotation angles of pure anomers were precisely measured in tridistilled water at 632.8 nm [1]. Beta-D-glucose exhibited a specific rotation of 12°, while alpha-D-glucose rotated polarized light by 105° under identical conditions [1]. This nearly ninefold difference enables unambiguous differentiation of anomers by polarimetric methods and underscores the necessity of using pure beta-D-glucose when optical rotation is a critical detection or quality control parameter.

Polarimetry Chiral analysis Spectroscopy

Glucokinase Reaction Velocity: Beta-D-Glucose Outperforms Alpha-D-Glucose at All Tested Concentrations

In liver glucokinase assays, the velocity of the phosphorylation reaction catalyzed by glucokinase was higher with beta-D-glucose than with alpha-D-glucose, irrespective of the glucose concentration tested [1]. While the apparent Km of glucokinase was somewhat lower for alpha-D-glucose (indicating higher binding affinity), the maximal velocity (Vmax) was greater with beta-D-glucose, resulting in net higher reaction rates with the beta anomer across the physiologically relevant concentration range [1]. In contrast, liver hexokinase (Km for D-glucose 0.4 mM) displayed higher affinity for alpha-D-glucose but lower Vmax compared with beta-D-glucose [1].

Enzyme kinetics Glycolysis Hepatic metabolism

Yeast Fermentation Performance: Beta-D-Glucose Triggers Higher cAMP Peak and Faster Ethanol Production at ≥1.0 g/L

In starved yeast cells, the addition of beta-D-glucose at concentrations of 1.0 g/L or higher resulted in a higher cAMP peak compared with alpha-D-glucose addition [1]. Furthermore, beta-D-glucose was more rapidly metabolized to ethanol and CO₂ than alpha-D-glucose, despite no notable difference in the uptake rates of the two anomers [1]. At lower concentrations (0.2 g/L or less), the trend reversed, with alpha-D-glucose supporting higher ethanol production [1]. This concentration-dependent anomer specificity highlights the critical importance of substrate anomeric purity in fermentation process optimization.

Yeast metabolism Fermentation cAMP signaling

Crystalline Solid-State Stability: Alpha-D-Glucose is 39 meV More Stable Than Beta-D-Glucose at 0 K

Density functional theory (DFT) calculations using the GGA functional PW91 on the crystalline forms of alpha-D-glucose and beta-D-glucose revealed a qualitative enthalpy difference at 0 K [1]. The alpha-phase was found to be more stable than the beta-phase by approximately 39 meV at 0 K [1]. This solid-state stability differential, though modest, has implications for long-term storage, formulation stability, and processing of solid glucose materials, particularly in pharmaceutical and food science applications where crystalline form dictates dissolution behavior and shelf life.

Solid-state chemistry Polymorphism Pharmaceutical formulation

Glucose Sensing via Anomer-Selective Dehydrogenation: Beta-D-Glucose Enables Routine Blood Glucose Quantification

The dehydrogenation of beta-D-glucose is an anomer-selective reaction that forms the biochemical basis for routine quantification of D-glucose in blood [1]. Glucose dehydrogenase enzymes used in commercial blood glucose monitoring systems exhibit pronounced specificity for the beta anomer [1]. This anomer selectivity ensures that sensor readings accurately reflect total glucose concentration after mutarotation equilibrium is established, but it also means that pure beta-D-glucose is the preferred standard for calibration and quality control of these diagnostic devices [1].

Biosensors Diagnostics Glucose dehydrogenase

High-Value Application Scenarios for Beta-D-Glucose Procurement Based on Quantified Anomer-Specific Performance


Glucokinase-Based In Vitro Metabolic Assays and Drug Discovery Screening

For research groups studying hepatic glucose metabolism, diabetes drug discovery, or glucokinase activators, pure beta-D-glucose is the preferred substrate because glucokinase catalyzes its phosphorylation at a higher velocity than alpha-D-glucose across all tested concentrations [4]. Using beta-D-glucose rather than an equilibrium mixture maximizes assay signal and improves reproducibility in high-throughput screening formats.

Yeast Fermentation Process Development and Synthetic Biology Strain Engineering

In industrial biotechnology and synthetic biology applications involving Saccharomyces cerevisiae, procurement of beta-D-glucose is indicated when consistent, high-yield ethanol and CO₂ production is required at substrate concentrations ≥1.0 g/L [4]. The anomer-specific cAMP signaling and metabolic flux differences documented for beta-D-glucose support its use as a defined carbon source in fermentation optimization and metabolic engineering studies.

Polarimetric and Chiral Detection System Calibration

Laboratories employing polarimetry, optical rotation detectors in HPLC, or circular dichroism spectroscopy for carbohydrate analysis should procure pure beta-D-glucose as a calibration standard. The compound's specific rotation of 12° at 632.8 nm provides a well-characterized, low-rotation reference point that complements the 105° rotation of alpha-D-glucose for two-point calibration curves [4].

Glucose Biosensor and Diagnostic Test Strip Quality Control

Manufacturers and quality control laboratories supporting blood glucose monitoring devices require high-purity beta-D-glucose for calibration and validation of glucose dehydrogenase-based sensors [4]. Because the enzymatic detection chemistry is anomer-selective for the beta form, using pure beta-D-glucose ensures accurate and traceable performance verification of commercial diagnostic products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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